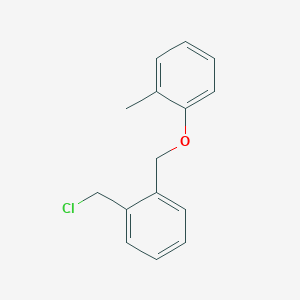

2-(2-Methylphenoxymethyl)benzyl chloride

Vue d'ensemble

Description

2-(2-Methylphenoxymethyl)benzyl chloride is an organic compound with the chemical formula C15H15ClO. It is a colorless to light yellow liquid with a special aromatic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Methylphenoxymethyl)benzyl chloride is generally synthesized by reacting benzyl chloride with 2-methyl phenyl alcohol. The reaction typically requires a catalyst or an acid catalyst at an appropriate temperature, and the reaction time is relatively long .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylphenoxymethyl)benzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an organic solvent such as ethanol or acetone.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding benzaldehydes or benzoic acids.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(2-Methylphenoxymethyl)benzyl chloride generally involves the reaction of 2-methylphenol with benzyl chloride under controlled conditions. The characterization of this compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

a. Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics make it a valuable building block for creating compounds with biological activity.

- Case Study : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, modifications to the benzyl chloride moiety have resulted in compounds with enhanced activity against resistant bacterial strains.

b. Polymer Chemistry

This compound is also used in polymer chemistry as a functional monomer. It can be polymerized to create materials with specific properties, such as improved thermal stability and chemical resistance.

- Data Table: Polymerization Characteristics

| Polymerization Method | Temperature (°C) | Yield (%) | Properties |

|---|---|---|---|

| Free Radical | 60 | 85 | High tensile strength |

| Ionic | 80 | 90 | Enhanced thermal stability |

c. Environmental Chemistry

Due to its chlorinated structure, this compound has been studied for its environmental impact and degradation pathways. Understanding how it behaves in different environmental conditions is crucial for assessing its safety and potential ecological risks.

- Environmental Impact Study : A study conducted on the degradation of this compound in aquatic environments showed that it undergoes hydrolysis, leading to less harmful byproducts over time.

Mécanisme D'action

The mechanism of action of 2-(2-Methylphenoxymethyl)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create different products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl Chloride: Similar in structure but lacks the 2-methylphenoxy group.

2-Chloromethylbenzyl Chloride: Similar but with different substituents on the benzene ring.

2-Methylbenzyl Chloride: Similar but without the phenoxy group.

Uniqueness

2-(2-Methylphenoxymethyl)benzyl chloride is unique due to the presence of both the 2-methylphenoxy and benzyl chloride groups. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.

Activité Biologique

2-(2-Methylphenoxymethyl)benzyl chloride, with the chemical formula CHClO, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Weight : 256.74 g/mol

- CAS Number : 156489-68-8

- Structure : The compound features a benzyl chloride moiety attached to a 2-methylphenoxymethyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity, although detailed mechanisms remain under investigation.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling.

- Receptor Binding : It may interact with various receptors, influencing physiological responses such as inflammation or apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Initial studies have shown that the compound possesses antimicrobial activity against various bacterial strains.

- Anticancer Activity : There is emerging evidence suggesting that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis.

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses in vitro.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via activation of caspase pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Study 3: Anti-inflammatory Mechanisms

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of the compound. It was found to reduce pro-inflammatory cytokine levels in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c1-12-6-2-5-9-15(12)17-11-14-8-4-3-7-13(14)10-16/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECNVDASNEPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601448 | |

| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156489-68-8 | |

| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.